D-Glucitol-2-d

Description

Significance of Deuterium (B1214612) Labeling in Carbohydrate Chemistry Research

Deuterium labeling, the process of replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope deuterium (²H or D), has become an invaluable technique in the study of carbohydrates. Since deuterium is nearly identical chemically to hydrogen but twice as heavy, this substitution offers a subtle yet detectable marker that does not significantly alter the molecule's biochemical behavior. clearsynth.com This "label" allows for detailed investigation into various molecular processes.

One of the primary advantages of deuterium labeling is in simplifying complex Nuclear Magnetic Resonance (NMR) spectra. nih.gov The NMR spectra of carbohydrates are often difficult to interpret due to the overlapping signals of many hydrogen atoms. By selectively replacing hydrogen with deuterium, which is NMR-inactive under typical ¹H-NMR conditions, researchers can effectively "erase" specific signals, leading to a much clearer and more interpretable spectrum. This simplification is crucial for conformational analysis and for studying the interactions between carbohydrates and other biomolecules, such as proteins.

Furthermore, deuterated carbohydrates serve as essential tracers in metabolic pathway research. clearsynth.com Scientists can introduce these labeled molecules into biological systems and track their journey and transformation, providing profound insights into cellular uptake, metabolism, and biosynthesis. clearsynth.com The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond also makes these compounds useful for creating more metabolically stable drug candidates, sometimes referred to as "heavy drugs". nih.gov

D-Glucitol-2-d as a Specific Isotopic Variant for Research Applications

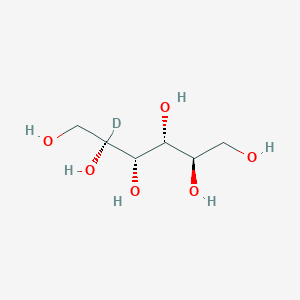

This compound is a specific isotopologue of D-Glucitol where the hydrogen atom at the second carbon position is replaced by a deuterium atom. This precise labeling makes it a highly effective tool for a range of specialized research applications. As a stable, non-radioactive labeled compound, it is used as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring.

The primary applications for isotopically labeled D-Glucitol, including this compound and its carbon-13 labeled counterparts, are in biomolecular NMR and metabolism studies. isotope.com By introducing the deuterium label at a specific, stereochemically defined position, researchers can investigate the precise mechanisms of enzymes that act on D-Glucitol. The change in mass and spectroscopic properties allows for the tracking of this specific position through metabolic pathways, helping to elucidate complex biochemical transformations.

Historical Context of D-Glucitol Research and Evolution to Labeled Analogues

D-Glucitol, or sorbitol, is a naturally occurring sugar alcohol found in various fruits and berries. It is a derivative of glucose, typically produced through a reduction reaction. ontosight.ai For many years, D-Glucitol has been widely used in the food industry as a sugar substitute and in cosmetics and pharmaceuticals as a humectant, stabilizer, and excipient. mdpi.com

The evolution from studying the basic properties and applications of D-Glucitol to utilizing its isotopically labeled analogues represents a significant technological and conceptual leap in biochemical research. The initial focus was on the bulk properties of the compound. However, as analytical techniques like NMR spectroscopy and mass spectrometry became more sophisticated, the need for more precise molecular probes grew.

The development of methods for selective isotopic labeling allowed scientists to move beyond observing the molecule as a whole and begin asking questions about specific atoms within its structure. This led to the synthesis of compounds like this compound. These labeled analogues are instrumental in modern research, enabling detailed investigations into enzyme mechanisms, metabolic fluxes, and the structural dynamics of carbohydrate-containing biomolecules. The ability to synthesize and use such specific isotopic variants is a direct result of advancements in both synthetic organic chemistry and analytical instrumentation. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D/t3-,4+,5+,6+/m0 |

InChI Key |

FBPFZTCFMRRESA-KFIALCPXSA-N |

Isomeric SMILES |

[2H][C@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of D Glucitol 2 D

Regiospecific Deuterium (B1214612) Incorporation Strategies at the C-2 Position

The key challenge in the synthesis of D-Glucitol-2-d lies in the selective introduction of a deuterium atom at the C-2 position of the D-glucitol scaffold. This requires highly regioselective chemical or enzymatic methods.

Chemical Synthesis Routes for this compound

Chemical synthesis of this compound can be achieved through catalytic hydrogen-deuterium (H-D) exchange reactions. Ruthenium-based catalysts have shown significant promise in promoting the deuteration of alcohols at the α-carbon position. rsc.orgresearchgate.net A plausible route for the synthesis of this compound involves the following conceptual steps:

Selective Protection: To ensure deuteration occurs specifically at the C-2 position, the other hydroxyl groups (at C-1, C-3, C-4, C-5, and C-6) of D-glucitol must be protected. This can be accomplished using standard protecting group chemistry, for instance, by forming acetals or ethers. A typical strategy might involve the formation of 1,3:4,6-di-O-benzylidene-D-glucitol, leaving the C-2 and C-5 hydroxyl groups free. Subsequent selective protection of the C-5 hydroxyl group would yield a precursor with a single free hydroxyl group at the C-2 position.

Ruthenium-Catalyzed H-D Exchange: The protected D-glucitol derivative is then subjected to a ruthenium-catalyzed H-D exchange reaction. This is typically carried out using a ruthenium catalyst, such as Ru/C, in the presence of a deuterium source like deuterium oxide (D₂O) under a deuterium gas atmosphere. rsc.org The catalyst facilitates the activation of the C-H bond at the carbon bearing the hydroxyl group, leading to its exchange with a deuterium atom.

Deprotection: Following the deuteration step, the protecting groups are removed under appropriate conditions to yield this compound.

| Reaction Step | Reagents and Conditions | Typical Yield |

| Selective Protection | Benzylidination (e.g., benzaldehyde, ZnCl₂) followed by selective protection of other hydroxyls | Variable |

| H-D Exchange | Ru/C, D₂O, D₂ atmosphere, heat | High |

| Deprotection | Catalytic hydrogenolysis (e.g., Pd/C, H₂) or acidic hydrolysis | High |

Table 1: Conceptual Chemical Synthesis Route for this compound

Chemoenzymatic Approaches for Deuterium Labeling

Chemoenzymatic methods offer an alternative and often more selective approach to the synthesis of this compound. These strategies leverage the high specificity of enzymes for certain reactions and positions within a molecule.

One potential chemoenzymatic route involves an oxidation-reduction cycle at the C-2 position of D-glucitol.

Enzymatic Oxidation: A highly specific dehydrogenase enzyme, such as a D-glucitol-2-dehydrogenase, can be used to oxidize the hydroxyl group at the C-2 position of D-glucitol to a ketone, forming D-fructose.

Deuterated Reduction: The resulting D-fructose is then reduced back to D-glucitol using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or through a catalytic deuteration process. This reduction step introduces the deuterium atom at the C-2 position. While this reduction may also produce D-mannitol-2-d, the diastereomers can be separated chromatographically.

Enzymes like those from the Candida genus, such as Candida antarctica lipase (B570770) B (Novozym-435), are well-known for their utility in the regioselective acylation and deacylation of polyols, which can be employed in sophisticated protection/deprotection schemes to isolate the C-2 hydroxyl group for subsequent chemical deuteration. mdpi.comacs.org

| Reaction Step | Enzyme/Reagent | Key Transformation |

| Enzymatic Oxidation | D-Glucitol-2-dehydrogenase | Selective oxidation of C-2 hydroxyl to a ketone |

| Deuterated Reduction | Sodium borodeuteride (NaBD₄) | Reduction of the ketone with deuterium incorporation at C-2 |

Table 2: Conceptual Chemoenzymatic Synthesis of this compound

Synthesis of Advanced this compound Derivatives

The availability of this compound opens up possibilities for the synthesis of a variety of deuterated derivatives with applications in materials science and glycobiology.

Preparation of Anhydro-D-Glucitol-2-d Analogues

Anhydro-sugars are important building blocks for polymers and surfactants. The synthesis of anhydro-D-glucitol-2-d can be achieved from this compound through intramolecular dehydration. For example, the formation of 1,5-anhydro-D-glucitol-2-d can be accomplished via methods analogous to those used for the non-deuterated compound. oup.com This typically involves the formation of a suitable leaving group at one of the primary hydroxyls (C-1 or C-6) and subsequent intramolecular nucleophilic attack by another hydroxyl group. A common method for producing 2,5-anhydro-D-glucitol involves the acidic dehydration of D-mannitol, a diastereomer of D-glucitol. prepchem.com A similar approach starting from this compound would be expected to yield the corresponding 2-deuterated anhydro-D-glucitol.

Glycosidation Reactions Involving this compound Scaffolds

This compound can serve as a scaffold for the synthesis of novel glycosides. Standard glycosylation methods can be applied to the deuterated glucitol backbone. For instance, Koenigs-Knorr conditions, employing glycosyl halides as donors in the presence of a promoter like silver carbonate, can be used to form glycosidic linkages with the hydroxyl groups of this compound. nih.govnih.gov The regioselectivity of the glycosylation can be controlled by using appropriate protecting groups on the this compound molecule. The presence of the deuterium atom at C-2 is not expected to significantly influence the outcome of these reactions.

| Glycosylation Method | Glycosyl Donor | Promoter/Activator |

| Koenigs-Knorr | Acetylated glycosyl bromide | Silver carbonate, Mercury(II) cyanide |

| Thioglycoside Activation | Thioglycoside | N-Iodosuccinimide (NIS)/Triflic acid (TfOH) |

Table 3: Common Glycosidation Methods Applicable to this compound

Polymerization and Oligomerization Derived from this compound Precursors

Deuterated polymers derived from this compound are of interest for studying polymer structure and dynamics using techniques like neutron scattering. researchgate.net this compound can be converted into monomers suitable for polymerization. For example, it can be esterified with dicarboxylic acids or their derivatives to form polyester (B1180765) monomers. These monomers can then be subjected to polycondensation reactions to yield deuterated polyesters. davidpublisher.com

Furthermore, this compound can be used to create building blocks for other types of polymers. For instance, it can be a component in the synthesis of deuterated polyurethanes or polyethers. The synthesis of hyperbranched polymers from anhydro-D-glucitol has also been reported, a methodology that could be extended to anhydro-D-glucitol-2-d. acs.org

Advanced Analytical Characterization of D Glucitol 2 D and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) NMR (²H or D-NMR) is a direct and unambiguous method to confirm the presence and location of deuterium atoms in a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. sigmaaldrich.com For a compound to be analyzed by ²H NMR, it must typically be isotopically enriched, as the natural abundance of deuterium is very low (approximately 0.016%). wikipedia.org

In the analysis of D-Glucitol-2-d, the ²H NMR spectrum would exhibit a distinct resonance signal corresponding to the deuterium atom attached to the second carbon (C-2) of the glucitol backbone. The chemical shift of this signal provides information about the electronic environment of the deuterium nucleus, which is similar to that of a proton in the same position. wikipedia.org The presence of a single, strong peak in the expected region of the spectrum serves as definitive evidence for the successful and position-specific deuteration at the C-2 position. sigmaaldrich.com

Table 1: Expected ²H NMR Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | Similar to the ¹H chemical shift for H-2 in unlabeled D-Glucitol (~3.7 ppm) | Confirms the electronic environment of the deuterium atom at the C-2 position. |

| Signal Multiplicity | Singlet (or narrowly split multiplet) | Indicates the presence of a single deuterium nucleus at the specified position. |

| Signal Intensity | Proportional to the concentration of the deuterated species | A strong signal confirms high isotopic enrichment. wikipedia.org |

The substitution of a proton with a deuterium atom induces noticeable effects in both ¹H and ¹³C NMR spectra, which can be used to confirm the site of labeling.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the most significant change compared to its unlabeled counterpart is the disappearance of the signal corresponding to the proton at the C-2 position. This absence provides strong evidence of deuterium substitution at this site. Furthermore, the signals of the adjacent protons (on C-1 and C-3) may exhibit simplified splitting patterns due to the removal of coupling to the H-2 proton.

¹³C NMR Spectroscopy : The effect of deuterium substitution is also clearly observable in the ¹³C NMR spectrum. This phenomenon is known as the deuterium isotope effect. The carbon atom directly bonded to the deuterium (C-2) will typically show a small upfield shift (a shift to lower ppm values). More distinctly, due to the spin (I=1) of the deuterium nucleus, the C-2 signal splits into a 1:1:1 triplet. The signals of carbons adjacent to the site of deuteration (C-1 and C-3) may also experience smaller upfield shifts.

Table 2: Comparative ¹H and ¹³C NMR Data for D-Glucitol and Expected Data for this compound

| Nucleus | Unlabeled D-Glucitol (Approx. δ ppm) nih.gov | Expected this compound (Approx. δ ppm) | Deuterium Effect |

| ¹H | H-2: ~3.71 | Signal absent | Disappearance of the H-2 signal confirms substitution. |

| ¹³C | C-2: ~71.35 | ~71.2 (triplet) | Upfield shift and splitting into a 1:1:1 triplet due to one-bond C-D coupling. |

| ¹³C | C-1: ~64.36 | Slight upfield shift | Small isotopic shift on the adjacent carbon. |

| ¹³C | C-3: ~70.59 | Slight upfield shift | Small isotopic shift on the adjacent carbon. |

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, offering a powerful method for piecing together the complete molecular structure and confirming isotopic labeling. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, there would be a notable absence of a cross-peak between the protons on C-1 and C-3, which would be present in unlabeled D-Glucitol. This break in the correlation chain confirms the absence of a proton at the C-2 position.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). epfl.chhmdb.ca For this compound, the HSQC spectrum would lack a cross-peak corresponding to the C-2 position, as there is no proton directly bonded to it. This provides unambiguous confirmation of the deuteration site. slideshare.net

Table 3: Summary of Expected 2D NMR Correlations for this compound

| Experiment | Correlation Type | Expected Observation for this compound | Significance |

| COSY | ¹H-¹H | No cross-peak between H-1 and H-3. | Confirms the absence of H-2, which would normally couple H-1 and H-3. sdsu.edu |

| HSQC | ¹H-¹³C (1-bond) | No cross-peak for the C-2 position. | Confirms that C-2 is not bonded to a proton. epfl.ch |

| HMBC | ¹H-¹³C (2-3 bonds) | Correlations observed from H-1 protons to C-2, and from H-3 proton to C-2. | Confirms the connectivity of the carbon backbone around the deuterated C-2 site. youtube.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is particularly valuable for the analysis of isotopically labeled compounds, where it is used to confirm molecular weight, assess isotopic purity, and quantify the compound in complex mixtures. otsuka.co.jp

High-resolution mass spectrometry (HRMS) can distinguish between ions with very small differences in mass. nih.gov This capability is essential for accurately determining the isotopic enrichment of this compound. rsc.org HRMS can resolve the peak for the deuterated molecule from the naturally occurring ¹³C isotope peaks of the unlabeled molecule. almacgroup.com

The isotopic purity is calculated by comparing the integrated signal intensities of the ion corresponding to this compound with the ion for unlabeled D-Glucitol. By analyzing the isotopic cluster and comparing the observed ratios to the theoretical ratios, the percentage of deuterium incorporation can be precisely calculated. rsc.org

Table 4: Theoretical Exact Masses for HRMS Analysis

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| D-Glucitol | C₆H₁₄O₆ | 182.07904 |

| This compound | C₆H₁₃DO₆ | 183.08532 |

Deuterated compounds like this compound are frequently used as stable isotope tracers in metabolic studies or as internal standards for quantitative analysis. sciforum.netnih.gov In these applications, a known amount of the labeled compound is introduced into a biological system or analytical sample.

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), is used to differentiate and quantify the labeled compound from its endogenous, unlabeled counterpart. nih.gov The mass difference allows the mass spectrometer to detect both species simultaneously. By comparing the signal intensity of this compound to that of natural D-Glucitol, researchers can trace the metabolic fate of sorbitol or accurately quantify its concentration in a sample. This approach is fundamental to metabolic flux analysis and pharmacokinetic studies. sciforum.net

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis

The most significant spectral change is the appearance of carbon-deuterium (C-D) vibrational modes. The C-D stretching vibration is typically observed in a region of the spectrum that is free from other fundamental vibrations, often referred to as the "Raman silent region." uidaho.edu For deuterated carbohydrates, this C-D stretching band characteristically appears in the 2070-2300 cm⁻¹ range. uidaho.edu This distinct peak is a direct confirmation of successful deuteration.

In addition to the C-D stretch, C-D bending modes will also be present at lower frequencies. Concurrently, the intensity of the corresponding carbon-hydrogen (C-H) stretching and bending vibrations associated with the C-2 position will be diminished. Other regions of the spectra, such as those corresponding to O-H, C-O, and C-C stretching and bending, are generally less affected, though subtle shifts can occur due to the slight change in mass and electronic distribution. mdpi.com Comparing the IR and Raman spectra of this compound with that of standard D-Glucitol allows for a detailed analysis of the isotopic substitution's impact on the molecule's bonding environment. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | IR, Raman | Broad band indicative of extensive hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | IR, Raman | Represents the various C-H bonds in the molecule. |

| C-D Stretch | 2070 - 2300 | Raman | Key indicator of deuteration at the C-2 position. uidaho.edu |

| C-O Stretch | 1000 - 1200 | IR, Raman | Associated with the alcohol functional groups. |

| C-C Stretch | 800 - 1150 | Raman | Represents the carbon backbone of the molecule. |

| C-H/C-D Bending | 1200 - 1500 | IR, Raman | Complex region with coupled vibrations. |

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, starting materials, and other byproducts, as well as for the precise determination of its chemical and isotopic purity. The choice of method depends on the analytical objective, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most prevalent.

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Due to the low volatility of polyols like this compound, a derivatization step is required prior to analysis. researchgate.net Common derivatization methods include silylation to form trimethylsilyl (B98337) (TMS) ethers or acetylation to form pentaacetate derivatives. nih.govnist.govnist.gov These derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. dergipark.org.tr

Once derivatized, the sample is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.govacs.org

The mass spectrum of derivatized this compound will be distinct from its non-deuterated analog. The molecular ion peak will be shifted by +1 mass unit. More importantly, specific fragment ions that retain the C-2 position will also exhibit this +1 mass shift. nih.gov For instance, in the analysis of deuterated glucose derivatives, fragments containing the labeled carbon are used to pinpoint the location and extent of deuterium incorporation. nih.govmit.edu This fragmentation analysis provides unambiguous confirmation of both the identity of the compound and the specific location of the deuterium label.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA (for TMS ethers), Acetic Anhydride (for acetates) | Increases volatility and thermal stability. nist.govnist.gov |

| GC Column | DB-5, HP-5ms, or similar non-polar capillary column | Separates components based on boiling point. |

| Carrier Gas | Helium | Transports the sample through the column. dergipark.org.tr |

| Oven Program | Initial temp ~150°C, ramp to ~280°C | Ensures separation of various sugar alcohols and derivatives. dergipark.org.tr |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. dergipark.org.tr |

| Key Mass Fragments | M+1, and fragment ions containing C-2 shifted by +1 m/z | Confirms identity and location of the deuterium label. nih.gov |

HPLC is a premier technique for the analysis and purification of non-volatile, polar compounds like this compound in their native form. ijcrcps.com Unlike GC, HPLC does not typically require derivatization, simplifying sample preparation. The primary challenge in the HPLC analysis of sugar alcohols is detection, as they lack a strong UV chromophore. waters.comwaters.comresearchgate.net Therefore, specialized detectors are employed.

Common HPLC detectors for sugar alcohol analysis include:

Refractive Index (RI) Detector: This universal detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is robust but can be sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. waters.comresearchgate.netspkx.net.cn

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is more sensitive than RI and is compatible with gradient elution but provides a non-linear response. ifoodmm.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest sensitivity and specificity. It allows for the direct confirmation of the molecular weight of this compound (M+H⁺, M+Na⁺, etc.) and can distinguish it from its unlabeled form.

Several HPLC modes can be used for the separation of sugar alcohols. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of water. waters.comwaters.com Ion-exchange chromatography, often using columns with counter-ions like Ca²⁺ or Pb²⁺, is also widely used for separating carbohydrates and sugar alcohols with water as the mobile phase. researchgate.netoup.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Mode | HILIC or Ligand-Exchange | waters.comoup.com |

| Stationary Phase | Amide, Amino, or Cation-Exchange Resin (e.g., Ca²⁺ form) | waters.comspkx.net.cnoup.com |

| Mobile Phase | Acetonitrile/Water (HILIC) or Water (Ligand-Exchange) | spkx.net.cnjasco.co.uk |

| Detector | Refractive Index (RI), ELSD, or Mass Spectrometry (MS) | waters.comwaters.comifoodmm.com |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netspkx.net.cn |

| Column Temperature | 30 - 85 °C | researchgate.netjasco.co.uk |

Isotopic Labeling Applications in Mechanistic and Metabolic Pathway Research

D-Glucitol-2-d as a Metabolic Tracer

Isotopically labeled molecules are invaluable for tracking the flow of atoms through metabolic networks. benchchem.com this compound can be introduced into a biological system to follow the metabolic pathways of sorbitol and its derivatives. Since the deuterium (B1214612) label does not significantly alter the compound's biological function, it acts as a reliable tracer without perturbing the normal metabolic processes. benchchem.com This approach is a cornerstone of metabolic flux analysis, providing a dynamic view of cellular physiology.

Metabolic flux analysis using isotopic tracers is essential for quantifying the rate and direction of metabolites through interconnected pathways. researchgate.net When this compound is metabolized, the deuterium label is carried into downstream products. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these labeled products, thereby mapping the metabolic fate of the glucitol backbone. researchgate.net

For instance, D-Glucitol is a key intermediate in the polyol pathway, where it is synthesized from glucose and subsequently oxidized to fructose (B13574). In organisms that utilize sorbitol as a carbon source, it can be phosphorylated and enter glycolysis. researchgate.net Introducing this compound allows for the precise tracking of the carbon skeleton as it is channeled into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or other branching pathways. nih.gov The distribution of the deuterium label among metabolites like pyruvate, lactate, or amino acids derived from glycolytic intermediates provides quantitative data on the relative activities of these pathways. researchgate.net This is particularly valuable for understanding how metabolic fluxes are redistributed in response to genetic modifications or changing environmental conditions.

| Parameter | Description | Relevance of this compound |

| Metabolic Flux | The rate of turnover of metabolites through a biochemical pathway. | Tracing the deuterium label from this compound into downstream products allows for the quantification of pathway activity. |

| Pathway Selection | The partitioning of a metabolite at a metabolic branch point. | The isotopic enrichment in products of competing pathways (e.g., glycolysis vs. PPP) reveals the preferred metabolic route for glucitol-derived carbon. researchgate.netnih.gov |

| Carbon Source Utilization | The efficiency with which an organism uses a specific substrate for growth and energy. | By monitoring the incorporation of deuterium into biomass and metabolic end-products, the contribution of glucitol to overall metabolism can be determined. |

This interactive table summarizes the application of this compound in metabolic flux analysis.

D-Glucitol and its metabolic pathways are present in a wide range of non-human organisms, from bacteria and yeast to mammals. nih.govcambridge.org Isotopic tracers like this compound are instrumental in studying the unique aspects of metabolism in these organisms.

Microorganisms: In bacteria such as Gluconobacter oxydans, which is used in industrial biotechnology, sugar alcohols are key substrates. nih.gov Tracing studies with deuterated glucitol can help optimize fermentation processes by revealing metabolic bottlenecks or alternative pathways that affect the yield of desired products like 2-keto-L-gulonic acid, a precursor to Vitamin C. frontiersin.org Similarly, in Escherichia coli and Saccharomyces cerevisiae, D-Glucitol metabolism can be studied to understand how these model organisms adapt to different carbon sources. researchgate.netnih.gov In pathogenic bacteria like Campylobacter jejuni, understanding the biosynthesis of capsular polysaccharides, which can contain glucitol derivatives, is crucial for vaccine development, and tracer studies can elucidate these pathways. acs.org

Rodent Models: Studies in rats and mice have used labeled sorbitol to investigate its absorption, distribution, and metabolism. cambridge.org Using this compound can provide specific insights into the activity of sorbitol dehydrogenase, the enzyme that converts sorbitol to fructose, particularly in tissues like the liver. Such studies help to clarify the role of the polyol pathway under various physiological and pathological conditions. cambridge.org

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. nih.gov It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. Consequently, if the C-H bond at the C2 position of D-Glucitol is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with this compound than with unlabeled D-Glucitol. epfl.ch

Measuring the KIE by comparing the reaction rates of deuterated and undeuterated substrates provides critical information about the transition state of an enzyme-catalyzed reaction. nih.govunl.edu For an enzyme that metabolizes D-Glucitol, such as sorbitol dehydrogenase which oxidizes the hydroxyl group at C2, using this compound as a substrate can help elucidate the chemical mechanism.

A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond at the C2 position is being cleaved during the rate-limiting step of the reaction. d-nb.info This observation would strongly support a mechanism involving hydride transfer from the C2 carbon to a cofactor like NAD+, as the C-H bond cleavage is central to the reaction chemistry. d-nb.info Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage is not the rate-limiting step, and that another step, such as substrate binding or product release, is the slowest part of the catalytic cycle. unl.edu

Secondary KIEs can also provide information. For example, if the hybridization of the C2 carbon changes during the rate-limiting step (e.g., from sp3 to sp2), a small secondary KIE (kH/kD ≈ 1.1–1.4) might be observed even if the C-D bond itself is not broken. wikipedia.orgepfl.ch

| Type of KIE | Observed Ratio (kH/kD) | Mechanistic Implication for a Reaction at C2 of D-Glucitol |

| No KIE | ~1 | C-H bond cleavage at C2 is not involved in the rate-determining step. unl.edu |

| Normal Primary KIE | > 2 | C-H bond at C2 is broken in the rate-determining step (e.g., hydride transfer). d-nb.info |

| Inverse KIE | < 1 | A transition state is more sterically crowded or has a stiffer C-H bending vibration than the reactant. wikipedia.org |

| Secondary KIE | 1.1 - 1.4 | A change in hybridization at the C2 carbon occurs during the rate-determining step. epfl.ch |

This interactive table outlines different Kinetic Isotope Effects and their mechanistic interpretations.

Enzymatic and Biochemical Investigations Involving D Glucitol 2 D

Biosynthetic Pathway Characterization of D-Glucitol-Containing Compounds

The biosynthesis of complex carbohydrates containing D-glucitol is a critical area of research, particularly for understanding the formation of essential cell surface structures in microorganisms. These pathways involve a series of enzymatic reactions that activate and incorporate glucitol into larger polysaccharides.

Investigation of Cytidine Diphosphate-6-d-Glucitol Biosynthesis

A key D-glucitol-containing compound is Cytidine Diphosphate-6-d-Glucitol (CDP-6-d-glucitol). Its biosynthesis has been notably elucidated in the pathogenic bacterium Campylobacter jejuni, where it serves as a precursor for the formation of capsular polysaccharides (CPS). ontosight.aibenchchem.comgenome.jpacs.org The capsule is a crucial virulence factor for this bacterium, which is a leading cause of human diarrheal disease. ontosight.aiebi.ac.uk

The biosynthetic pathway for CDP-6-d-glucitol in C. jejuni serotype HS:5 involves the sequential action of two previously uncharacterized enzymes. ontosight.aibenchchem.comgenome.jp The capsular polysaccharide of this serotype is composed of repeating units of D-glycero-D-manno-heptose and D-glucitol-6-phosphate. ontosight.aigenome.jp The activation and incorporation of D-glucitol are critical for the assembly of this structure.

The pathway proceeds as follows:

Formation of CDP-6-d-fructose : The first step is catalyzed by an enzyme identified as a sugar nucleotidyltransferase (encoded by the HS5.18 gene in C. jejuni serotype HS:5). benchchem.comgenome.jp This enzyme transfers a cytidylyl group from Cytidine Triphosphate (CTP) to D-fructose-6-phosphate (F6P), forming CDP-6-d-fructose and releasing pyrophosphate. genome.jpacs.org This reaction is highly specific for CTP and D-fructose-6-phosphate. genome.jp

Reduction to CDP-6-d-glucitol : The second step involves the reduction of the keto group at the C-2 position of the fructose (B13574) moiety in CDP-6-d-fructose. This reaction is catalyzed by a dehydrogenase/reductase (encoded by the HS5.17 gene), which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. benchchem.comgenome.jp The enzyme utilizes Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) as the reductant to generate the final product, CDP-6-d-glucitol. ontosight.aigenome.jpnih.gov

The use of the isotopically labeled compound D-Glucitol-2-d is a powerful, albeit not explicitly documented in these specific studies, tool for investigating such enzymatic reactions. In the context of the reverse reaction (the oxidation of D-glucitol), this compound would be instrumental. The deuterium (B1214612) atom at the C-2 position serves as a tracer. Its fate during the oxidation to fructose by a dehydrogenase can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This allows researchers to determine the stereospecificity of hydrogen removal by the enzyme, providing deep insights into the catalytic mechanism of SDRs that act on sugar alcohols.

Table 1: Enzymes and Reactions in CDP-6-d-Glucitol Biosynthesis

| Step | Enzyme Name/Gene | Enzyme Class | Substrates | Products | Cofactor | Organism Studied |

| 1 | Sugar Nucleotidyltransferase (HS5.18) | Transferase | D-fructose-6-phosphate, CTP | CDP-6-d-fructose, Pyrophosphate | Mg²⁺ | Campylobacter jejuni |

| 2 | Nucleotide Sugar Dehydrogenase (HS5.17) | Oxidoreductase (SDR) | CDP-6-d-fructose | CDP-6-d-glucitol | NADPH | Campylobacter jejuni |

Role of this compound in Microbial and Plant Metabolism

D-glucitol (commonly known as sorbitol) is a widespread sugar alcohol found in both microorganisms and plants, where it plays diverse metabolic roles. The deuterated form, this compound, serves as a critical investigative tool for elucidating the precise mechanisms of these metabolic pathways.

Microbial Metabolism:

In bacteria, D-glucitol is a valuable carbon source. The metabolic pathways for its utilization have been characterized in various species, including Escherichia coli and members of the Firmicutes phylum like Bacillus subtilis and Pediococcus parvulus. nih.govresearchgate.netresearchgate.net

Transport and Phosphorylation: In many bacteria, D-glucitol is transported into the cell and concomitantly phosphorylated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS). snmjournals.org This process yields D-glucitol-6-phosphate.

Oxidation: The key catabolic step is the oxidation of D-glucitol-6-phosphate to D-fructose-6-phosphate. wikipedia.orgebi.ac.uk This reaction is catalyzed by D-glucitol-6-phosphate dehydrogenase. D-fructose-6-phosphate then enters central carbon metabolism, typically the glycolysis pathway. ebi.ac.uk

The use of This compound in metabolic studies would be to trace the flow of carbon and hydrogen atoms. When this compound is fed to microbes, its incorporation into various metabolites can be tracked. Specifically, investigating the oxidation at the C-2 position helps to confirm the stereochemistry and hydride transfer mechanism of the responsible dehydrogenase, which is fundamental to understanding enzyme function. For example, in E. coli, the glucitol (sorbitol) operon (gut) encodes the proteins necessary for this process, and tracer studies with labeled substrates are essential for confirming the function of each component. researchgate.netsnmjournals.org

Plant Metabolism:

In many higher plants, particularly those in the Rosaceae family (e.g., apples, pears, peaches), D-glucitol is a primary product of photosynthesis and a major form of translocated carbon. snmjournals.orgatamanchemicals.comsigmaaldrich.com It functions in carbon storage, osmotic regulation for stress tolerance, and as a precursor for the synthesis of other carbohydrates in sink tissues like fruits. sigmaaldrich.com

Biosynthesis: D-glucitol is synthesized from glucose-6-phosphate, which is reduced to D-glucitol-6-phosphate by sorbitol-6-phosphate (B1195476) dehydrogenase (S6PDH). This is then dephosphorylated to D-glucitol. agriculturejournals.cz

Degradation: In sink tissues, D-glucitol is primarily oxidized back to fructose by NAD⁺-dependent sorbitol dehydrogenase (SDH). ontosight.ai Fructose can then be phosphorylated to enter glycolysis or be converted to other sugars like sucrose.

The application of This compound in plant physiology research allows for precise tracing of carbon allocation. By introducing this compound to leaves, researchers can follow its transport through the phloem and its subsequent conversion to fructose and other metabolites in fruits and other sink tissues. nih.govcapes.gov.br This helps to quantify the flux through the sorbitol pathway and understand how plants regulate carbon partitioning under different environmental conditions.

Table 2: Key Enzymes in Microbial and Plant D-Glucitol Metabolism

| Metabolic Process | Enzyme | Substrate | Product | Organism Type |

| Microbial Catabolism | D-Glucitol-6-phosphate dehydrogenase | D-Glucitol-6-phosphate | D-Fructose-6-phosphate | Bacteria (e.g., E. coli) |

| Plant Biosynthesis | Sorbitol-6-phosphate dehydrogenase | Glucose-6-phosphate | D-Glucitol-6-phosphate | Plants (Rosaceae) |

| Plant Degradation | Sorbitol dehydrogenase (SDH) | D-Glucitol | D-Fructose | Plants (Rosaceae) |

Structural Conformation and Computational Investigations of D Glucitol 2 D

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have proven to be a powerful tool for investigating the conformational landscape of flexible molecules like D-Glucitol-2-d. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of their behavior in different environments.

In aqueous solutions, molecular dynamics simulations of D-glucitol have shown that the carbon backbone predominantly adopts an extended conformation. nih.govresearchgate.net This is in contrast to its bent conformation observed in the crystalline state. nih.govresearchgate.net While a large number of staggered conformations (243) are theoretically possible for this open-chain polyol, simulations reveal that only a limited number are stable in solution. nih.govresearchgate.net Specifically, only eight conformations were found to be significantly populated, with most of these featuring a fully extended carbon backbone. nih.govresearchgate.net The same limited set of conformations was also observed in vacuum simulations, suggesting that solvation is not the primary factor dictating this preference. nih.gov

Studies comparing D-glucitol in aqueous (D2O) and non-aqueous ([2H5]pyridine) solvents have been conducted to understand the influence of the solvent on conformational populations. rsc.org These investigations utilize high-field nuclear magnetic resonance (NMR) spectroscopy in conjunction with MD simulations to determine torsional angles and their flexibility. rsc.org The results indicate that the populations of different rotamers are sensitive to both the stereochemistry of the molecule and the surrounding solvent medium. rsc.org

Intramolecular hydrogen bonding plays a crucial role in stabilizing the conformations of D-glucitol. nih.govresearchgate.net Molecular dynamics simulations have identified a persistent intramolecular hydrogen bond between the hydroxyl groups of carbons C-2 and C-4, which helps to stabilize the extended conformers. nih.govresearchgate.net The greater flexibility of the open-chain structure of sorbitol, compared to the ring structure of glucose, allows for the formation of nearly linear and thus more stable intramolecular hydrogen bonds. nih.gov

The substitution of hydrogen with deuterium (B1214612) at the C-2 position can influence these hydrogen bonding networks. Deuterium's slightly different bond length and vibrational frequencies compared to hydrogen can alter the geometry and strength of hydrogen bonds. While deuterium imposes negligible steric effects, the increased stability of the C-D bond compared to the C-H bond can impact metabolic pathways. researchgate.net The steric hindrance caused by substituent groups can also play a role in the accessibility of hydroxyl groups for interactions, as seen in studies of modified wood. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure and properties of molecules at the atomic level. mdpi.comresearchgate.net These methods are essential for interpreting experimental data and predicting molecular behavior.

Ab initio and Density Functional Theory (DFT) are two prominent quantum chemical methods used to study molecules like this compound. Ab initio methods are based on first principles of quantum mechanics without empirical parameters, while DFT calculates the electronic structure based on the electron density. numberanalytics.com

DFT calculations have been widely used to investigate the electronic structure of related molecules, such as glucose, providing insights into their stability and reactivity. researchgate.netacs.org For instance, DFT has been employed to study the electronic structure of transition metal oxides and to predict their properties. numberanalytics.com These computational methods can be used to explore the conformational energies and electronic properties of this compound, accounting for the subtle effects of deuteration. The Vienna Ab-initio Simulation Package (VASP) is a popular software for performing such DFT calculations. univ-rennes.fr

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate conformational models. researchgate.net For example, DFT calculations have been successfully used to assign the ¹H chemical shifts in α-D-glucose and its monohydrate form. researchgate.net

These calculations can also determine the relative energies of different conformers, helping to identify the most stable structures. For D-glucitol, computational studies have explored the relative energies of its various conformations, providing a deeper understanding of its potential energy surface. acs.org The use of deuterium isotope effects on NMR chemical shifts, in combination with DFT calculations, has been shown to be a powerful tool for elucidating complex intramolecular hydrogen bond patterns in large biomolecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. bioinformation.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR studies focusing solely on this compound are not extensively documented, QSAR models have been developed for related compounds and are used in various fields, including drug discovery and environmental hazard assessment. bioinformation.netnih.goveuropa.eu For instance, the OECD QSAR Toolbox can be used to profile substances and predict their toxicological properties based on their chemical structure. europa.eu Such approaches could potentially be applied to this compound to predict its biological activities or environmental fate based on its structural and physicochemical properties. QSAR studies often utilize a variety of molecular descriptors to build their models, which can include electronic, steric, and thermodynamic properties derived from computational chemistry. bioinformation.net

Development of Computational Models for Biological Activities

Computational modeling has become an indispensable tool in understanding the complex biological systems and predicting the interactions of molecules like this compound. unl.edunih.govmdpi.com These models are crucial for analyzing gene interaction networks, developing therapeutic strategies, and providing a deeper understanding of molecular mechanisms. unl.edu By integrating data from various sources, computational models can simulate biological processes and predict the effects of different molecules. mdpi.com

Molecular dynamics simulations have been particularly useful in studying the conformational behavior of D-glucitol (sorbitol) in aqueous solutions. researchgate.netnih.gov These simulations have revealed that while D-glucitol is structurally more flexible than glucose due to its open-chain structure, it predominantly exists in an extended conformation in solution. researchgate.netnih.gov This extended form is stabilized by an intramolecular hydrogen bond between the hydroxyl groups on carbons C-2 and C-4. researchgate.netnih.gov While numerous staggered conformations are possible, only a limited number are found to be stable in simulations. researchgate.netnih.gov

These computational approaches allow for the investigation of molecular behavior at a level of detail that is often difficult to achieve through experimental methods alone. nih.gov They provide insights into the conformational dynamics and the influence of factors like solvent on the molecule's structure. researchgate.netnih.gov

Table 1: Stable Conformers of D-Glucitol in Aqueous Solution from Molecular Dynamics Simulations

| Conformer | Backbone Conformation | Key Stabilizing Interaction |

| Extended | All-trans (ttt) | Intramolecular H-bond (O2-H...O4) |

| Bent | Gauch-trans-gauche (gtg) | - |

| Other minor conformers | Various | - |

Note: This table is a simplified representation based on the general findings of molecular dynamics studies of D-glucitol. The actual conformational landscape is more complex.

Ligand-Protein Docking and Molecular Modeling of Interactions

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). mdpi.comjabonline.in This method is instrumental in drug discovery and in understanding the molecular basis of biological processes. mdpi.comjabonline.in Molecular modeling, often used in conjunction with docking, allows for a detailed analysis of the interactions between the ligand and the protein's active site. mdpi.comresearchgate.net

In the context of D-glucitol and its derivatives, docking studies have been employed to investigate their interactions with various enzymes. For instance, docking simulations can help predict how a D-glucitol derivative might bind to the active site of an enzyme like glucocerebrosidase, providing insights into its potential as a pharmacological chaperone. acs.org The process involves generating multiple possible conformations of the ligand within the protein's binding pocket and then ranking them based on a scoring function that estimates the binding energy. mdpi.com

Molecular dynamics simulations can further refine these docked poses and provide a more dynamic picture of the ligand-protein complex, revealing conformational changes that may occur upon binding. duke.edu These computational methods can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com For example, studies on D-glucitol derivatives have highlighted the importance of hydroxyl groups in forming hydrogen bonds with protein residues. mdpi.com

Table 2: Key Interactions of D-Glucitol Derivatives in Protein Binding Sites (Hypothetical Example)

| Interacting Residue (Protein) | Type of Interaction | Atom(s) in this compound Derivative Involved |

| Aspartic Acid | Hydrogen Bond | Hydroxyl group at C-4 |

| Tyrosine | Pi-Stacking | Aromatic ring of a substituent |

| Leucine | Hydrophobic Interaction | Alkyl chain of a substituent |

| Serine | Hydrogen Bond | Hydroxyl group at C-6 |

Note: This table provides a hypothetical example of the types of interactions that could be identified through molecular modeling. The specific interactions would depend on the protein target and the exact structure of the D-glucitol derivative.

Advanced Applications of D Glucitol 2 D in Chemical Synthesis and Materials Science

Development of Deuterated Standards for Analytical Chemistry

In quantitative analysis, particularly in mass spectrometry-based techniques, isotopically labeled internal standards are crucial for achieving high accuracy and precision. scioninstruments.com Deuterated compounds, such as D-Glucitol-2-d, are ideal internal standards because they are chemically identical to their non-deuterated counterparts but have a different mass. scioninstruments.com This mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. scioninstruments.com

The use of a deuterated internal standard is a well-established practice in clinical chemistry and metabolomics for the quantification of endogenous compounds in biological matrices. For instance, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of several kidney dysfunction markers in human urine, where deuterated standards are employed for accurate quantification. nih.gov In a similar vein, while not specifically this compound, d-6 glucose has been used as an internal standard for the quantification of sorbitol, demonstrating the applicability of this approach. nih.gov Therefore, this compound can serve as a highly specific internal standard for the precise measurement of D-Glucitol levels in various biological and industrial samples. The properties of D-Glucitol and its isotopologues are summarized in Table 1.

Table 1: Properties of D-Glucitol and its Isotopologues

| Property | D-Glucitol | This compound | D-Sorbitol (U-¹³C₆) |

| Synonyms | Sorbitol, D-Glucitol | D-Sorbitol-2-d | D-Glucitol-1,2,3,4,5,6-¹³C₆ |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₃DO₆ | ¹³C₆H₁₄O₆ |

| Molecular Weight | ~182.17 g/mol | ~183.18 g/mol | ~188.13 g/mol . isotope.com |

| Primary Application | Food additive, humectant, chemical intermediate | Internal standard for mass spectrometry | Tracer in metabolic research, NMR studies. isotope.com |

This table is generated based on data from various sources and is for illustrative purposes.

Use as a Template for Non-Ionic Amphiphilic Architectures

Non-ionic amphiphiles, which possess both hydrophilic and hydrophobic segments but no net charge, are widely used as surfactants, emulsifiers, and drug delivery vehicles. doi.org D-Glucitol and its derivatives are excellent platforms for the synthesis of such amphiphiles due to their biocompatibility, biodegradability, and multiple hydroxyl groups that can be selectively functionalized. doi.org

Synthesis of Self-Assembling Systems

Sorbitan (B8754009) esters, a major class of non-ionic surfactants, are synthesized by the esterification of sorbitan (an anhydro-derivative of sorbitol) with fatty acids. nih.gov The synthesis typically involves the dehydration of sorbitol to form sorbitan, followed by esterification. mdpi.com These amphiphilic molecules can then self-assemble in aqueous or organic media to form various supramolecular structures, such as micelles and vesicles. mdpi.com The use of this compound in the synthesis of these sorbitan esters would result in deuterated amphiphiles, which could be invaluable for studying the dynamics and structure of the self-assembled systems using techniques like small-angle neutron scattering (SANS).

Another approach involves the synthesis of sorbitan monoethers through the hydrogenolysis of sorbitan acetals, which also yields amphiphilic molecules with interesting surfactant properties. google.com The incorporation of this compound into these synthetic routes would provide labeled surfactants for detailed mechanistic and structural studies.

Characterization of Aggregation Behavior

The aggregation behavior of non-ionic surfactants is critical to their function. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC), a key parameter for characterizing surfactants. biointerfaceresearch.com The structure and size of the resulting micelles can be investigated using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM). x-mol.netmdpi.com For instance, poly(ε-caprolactone) conjugated polyoxyethylene sorbitan oleate (B1233923) can form micelles with a spherical shape and a size of about 90 nm. nih.govx-mol.net

The use of this compound-derived amphiphiles would allow for more advanced characterization. For example, in a study of sorbitan ester self-assembly in tetrahydrofuran (B95107) (THF)-water mixtures using small-angle X-ray scattering (SAXS), it was found that the surfactants form micelles that aggregate into fractal structures. researchgate.net Employing this compound would enable the use of SANS to precisely determine the location and conformation of the glucitol headgroup within the micellar structure, providing a deeper understanding of the self-assembly process.

Table 2: Examples of Self-Assembling Systems Based on Sorbitol Derivatives

| Surfactant Type | Synthetic Precursors | Self-Assembled Structure | Characterization Techniques |

| Sorbitan Oleate | Sorbitol, Oleic Acid | Micelles, Vesicles | DLS, TEM, SANS, SAXS |

| Sorbitan Monoethers | Sorbitol, Aliphatic Aldehydes | Micelles | Surface Tension, DLS |

| Polyoxyethylene Sorbitan Esters | Sorbitol, Fatty Acids, Ethylene Oxide | Micelles | DLS, TEM, FT-IR, NMR. x-mol.net |

This table summarizes common self-assembling systems derived from sorbitol and is for illustrative purposes.

Application in Renewable Polymer and Resin Synthesis

The drive towards sustainable chemistry has spurred interest in using bio-based monomers for polymer synthesis. D-Glucitol, being readily available from renewable resources like glucose, is an attractive building block for polyesters and polyurethanes. researchgate.net

Utilization as a Bio-Based Cross-Linker or Monomer

D-Glucitol's six hydroxyl groups make it an excellent monomer or cross-linking agent in polymerization reactions. In the synthesis of polyurethanes, sorbitol can be used as a polyol to react with diisocyanates. researchgate.netresearchgate.net The high functionality of sorbitol can lead to the formation of rigid polyurethane foams with high cross-linking density. acs.orgacs.org Sorbitol can also be used as a chain extender in the synthesis of self-healable and robust polyhydroxyurethane elastomers. nih.gov

In polyester (B1180765) synthesis, sorbitol can be copolymerized with diacids to create biodegradable and biocompatible materials. mdpi.comresearchgate.net For example, poly(sorbitol sebacate-co-butylene sebacate) elastomers have been synthesized and shown to have good mechanical properties and a cross-linked structure. x-mol.net The incorporation of this compound into these polymerizations would produce deuterated polymers. This would be particularly useful for studying degradation mechanisms, as the fate of the glucitol monomer unit could be tracked using mass spectrometry or NMR spectroscopy.

Modification of Material Properties through this compound Incorporation

The incorporation of sorbitol into polymer backbones significantly influences the material properties. In polyurethanes, the rigidity and thermal stability can be tailored by varying the amount of sorbitol-based polyol. acs.org The use of sorbitol-branched polyesters in polyurethane synthesis has been shown to improve properties like low-temperature flexibility, tensile strength, and abrasion resistance. google.comgoogle.com

In polyesters, increasing the sorbitol content can affect the crystallinity and melting temperature of the resulting polymer. mdpi.com For instance, in cornstarch-based biopolymers, the addition of sorbitol as a plasticizer has been shown to significantly impact the tensile strength and Young's modulus of the films. mdpi.com While the primary effect on material properties comes from the chemical structure of the glucitol unit, the use of this compound provides a powerful tool for analyzing the relationship between polymer structure and performance. For example, solid-state NMR studies on polymers containing this compound could provide detailed insights into the local environment and dynamics of the glucitol units within the polymer matrix, helping to elucidate the molecular origins of the observed material properties.

Table 3: Impact of Sorbitol Incorporation on Polymer Properties

| Polymer Type | Role of Sorbitol | Effect on Properties |

| Polyurethane Foams | Polyol, Cross-linker | Increased rigidity, higher cross-linking density. acs.org |

| Polyhydroxyurethane Elastomers | Chain Extender | Improved tensile strength, self-healing properties. nih.gov |

| Polyesters | Monomer | Modified crystallinity and melting temperature. mdpi.com |

| Cornstarch-Based Biopolymers | Plasticizer | Altered tensile strength and Young's modulus. mdpi.com |

This table provides a summary of the effects of sorbitol on various polymer properties and is for illustrative purposes.

Q & A

Q. How can machine learning enhance the interpretation of spectral data for this compound?

- Methodological Answer : Convolutional neural networks (CNNs) classify NMR/MS peaks by training on labeled datasets of deuterated compounds. Open-source tools (e.g., nmrglue, MZmine) automate noise reduction and peak alignment. Cross-platform validation (e.g., comparing Bruker vs. Agilent instruments) ensures reproducibility .

【科研学习干货】如何进入谷歌学术及搜索技巧分享16:58

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.